molecular formula C22H17N3S3 B2692238 (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE CAS No. 324579-67-1

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE

Cat. No.: B2692238
CAS No.: 324579-67-1
M. Wt: 419.58
InChI Key: CYLUPPPDFOCPQE-PQBHCXAESA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into the compound N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide has shown promising results in the field of anticancer activities. A study focused on the synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were then tested for their anticancer potential. The research found that certain derivatives, particularly 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides, exhibited potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This indicates a potential for these derivatives, related to the compound , to be developed as anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial Applications

Another study explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. The antimicrobial screening of these derivatives against a range of bacterial and fungal strains revealed that certain compounds, notably with the presence of a fluorine atom at the 4th position of the benzoyl group, significantly enhanced antimicrobial activity. This research underlines the potential of derivatives related to N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide in antimicrobial applications, offering a new avenue for the development of antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antiproliferative and Antilipolytic Activities

The synthesis and evaluation of 1,3- and 1,4-Bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes have been reported to exhibit antiproliferative and antilipolytic activities. This study highlights the obesity–colorectal cancer association and evaluates the newly synthesized compounds' effects on obesity-related colorectal cells and inhibition of pancreatic lipase. Among the tested compounds, certain derivatives showed promising cytotoxicity across various cancer cell lines, suggesting a novel approach for targeting obesity-associated colorectal cancer through compounds related to N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide (Shkoor et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not provided in the sources I found .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

Future Directions

The future directions or potential applications of this compound are not mentioned in the sources I found .

Properties

IUPAC Name

N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S3/c26-22-25(16-17-10-4-1-5-11-17)21(27-28-22)24-20(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLUPPPDFOCPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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